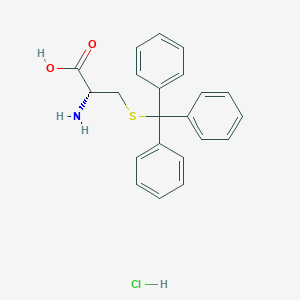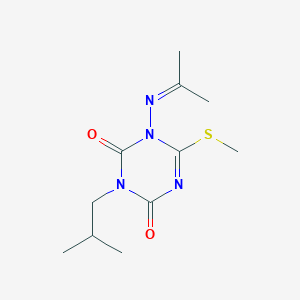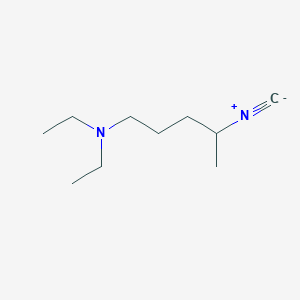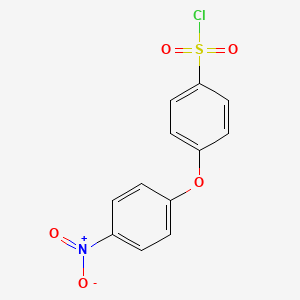
4-(4-Nitrophenoxy)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H8ClNO5S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 4-nitrophenoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
4-(4-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the nitration of phenoxybenzene followed by sulfonylation. The process typically involves the following steps:
Nitration: Phenoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial production methods may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert the sulfonic acid derivative into the sulfonyl chloride .
Analyse Des Réactions Chimiques
4-(4-Nitrophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include amines, alcohols, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Nitrophenoxy)benzenesulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
4-(4-Nitrophenoxy)benzenesulfonyl chloride can be compared with other similar compounds such as:
Benzenesulfonyl chloride: Lacks the nitro and phenoxy groups, making it less reactive in certain contexts.
4-Nitrobenzenesulfonyl chloride: Similar but lacks the phenoxy group, which affects its reactivity and applications.
4-(3-Nitrophenoxy)benzenesulfonyl chloride: Similar structure but with the nitro group in a different position, affecting its chemical properties.
The uniqueness of this compound lies in its combination of the nitro and phenoxy groups, which enhance its reactivity and make it suitable for a wider range of applications.
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPAJCKMXVJHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
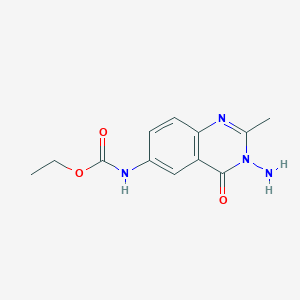
![1-[4-(1,3-Benzothiazol-2-ylsulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8043698.png)
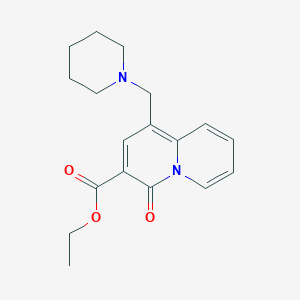
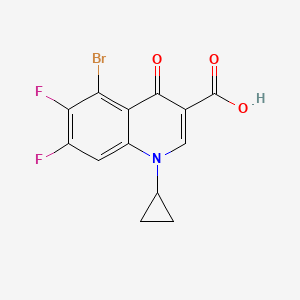
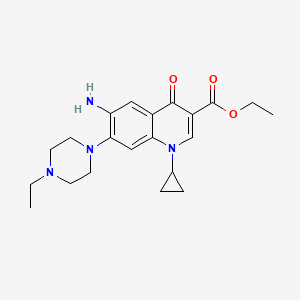
![3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one](/img/structure/B8043719.png)
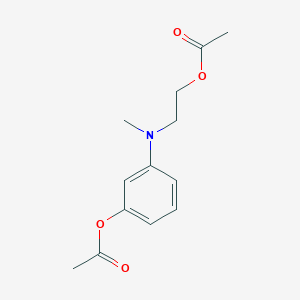
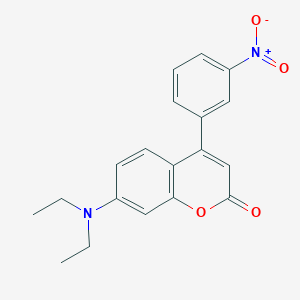
![(2S)-N-(2-bicyclo[2.2.1]heptanyl)-4-methyl-2-(2-methylprop-2-enoylamino)pentanamide](/img/structure/B8043731.png)
![N-[[8-[(prop-2-enoylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]prop-2-enamide](/img/structure/B8043740.png)
![Tert-butyl 2-cyano-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8043747.png)
